An In-depth Technical Guide to Bis(2-diphenylphosphinophenyl)ether (DPEphos)
An In-depth Technical Guide to Bis(2-diphenylphosphinophenyl)ether (DPEphos)
A Note on Chemical Nomenclature: The compound of interest for this technical guide is bis(2-diphenylphosphinophenyl)ether, widely known in the scientific community as DPEphos. Initial inquiries for "bis(2-dichlorophosphinophenyl)ether" did not yield a known compound of significant research interest, suggesting a likely misnomer for the highly versatile DPEphos ligand. This guide will focus on the synthesis, properties, and applications of DPEphos.
Introduction
Bis(2-diphenylphosphinophenyl)ether, or DPEphos, is a prominent member of the diphosphine ligand family, which has become an indispensable tool in modern synthetic chemistry.[1] Its unique structural architecture, characterized by a flexible diphenyl ether backbone connecting two diphenylphosphino groups, imparts a wide "bite angle" and conformational adaptability.[2][3] These features allow it to form stable and highly active complexes with a variety of transition metals, most notably palladium, rhodium, and copper.[1][4] This guide provides an in-depth exploration of DPEphos, from its fundamental chemical and physical properties to its sophisticated applications in catalysis and materials science, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
DPEphos is an organophosphorus compound with the chemical formula C₃₆H₂₈OP₂.[4] Its structure features a central oxygen atom linking two phenyl rings, each substituted at the ortho position with a diphenylphosphino group.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | [2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | [5] |
| Common Name | Bis(2-diphenylphosphinophenyl)ether, DPEphos | [2][5] |
| CAS Number | 166330-10-5 | [1][5] |
| Molecular Formula | C₃₆H₂₈OP₂ | [4][6] |
| Molecular Weight | 538.56 g/mol | [4][6] |
| Appearance | White to off-white powder or crystalline solid | [6][7] |
| Melting Point | 181-184 °C | [7] |
| Solubility | Soluble in most organic solvents | [7] |
The flexibility of the ether linkage allows for a range of coordination modes, including P,P-chelation and P,P-bridging, making it a versatile ligand for fine-tuning the electronic and steric properties of metal catalysts.[8]
Spectroscopic Data
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key tool for characterizing DPEphos and its metal complexes. The free ligand typically shows a single resonance. Upon coordination to a metal center, this signal will shift, and coupling to other nuclei (such as other phosphorus atoms or metal centers) can provide valuable structural information.[9][10]
-
¹H and ¹³C NMR: The proton and carbon-13 NMR spectra exhibit complex multiplets in the aromatic region, consistent with the numerous phenyl groups in the molecule.[9][11]
-
Infrared (IR) Spectroscopy: The IR spectrum of DPEphos oxide shows a strong absorption band around 1183 cm⁻¹, which is characteristic of the P=O stretching vibration.[11]
Synthesis of DPEphos
The most prevalent and efficient synthesis of DPEphos involves a directed ortho-lithiation of diphenyl ether, followed by phosphination with chlorodiphenylphosphine. This method allows for the selective installation of the phosphino groups at the desired positions.[12]
Experimental Protocol: Synthesis of DPEphos
Materials:
-
Diphenyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chlorodiphenylphosphine
-
Anhydrous hexane
-
Anhydrous diethyl ether
-
Degassed water
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Nitrogen or Argon gas for inert atmosphere
Step-by-Step Procedure:
-
Lithiation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve diphenyl ether and TMEDA in anhydrous hexane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) in hexanes to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours. A precipitate of the dilithio-salt will form.[10]
-
-
Phosphination:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of chlorodiphenylphosphine in anhydrous hexane dropwise to the stirred suspension over approximately 5 minutes.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for another 16 hours.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of degassed water.
-
If a precipitate is present, add a saturated aqueous solution of ammonium chloride to dissolve it.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a light yellow viscous oil.[4]
-
The crude product can be purified by washing with acetone and drying under vacuum to obtain a white powder.[4] For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended.
-
Caption: Synthetic workflow for DPEphos.
Applications in Catalysis and Materials Science
DPEphos is a highly versatile ligand with a broad range of applications, primarily in transition metal-catalyzed cross-coupling reactions.[1][13] Its ability to stabilize metal centers in low oxidation states and facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination, makes it a ligand of choice for many challenging transformations.
Palladium-Catalyzed Cross-Coupling Reactions
DPEphos is extensively used in palladium-catalyzed reactions that are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1]
-
Suzuki-Miyaura Coupling: The DPEphos-palladium catalyst system is highly effective for the cross-coupling of aryl boronic acids with aryl halides, a cornerstone of C-C bond formation.[1]
-
Buchwald-Hartwig Amination: This ligand facilitates the formation of C-N bonds through the coupling of amines with aryl halides, a critical transformation in the synthesis of many nitrogen-containing compounds.[1]
-
Heck Reaction: DPEphos promotes the coupling of alkenes with aryl halides, providing a powerful method for the synthesis of substituted olefins.[1]
The palladium complex, Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II) (PdCl₂(DPEphos)), is a commercially available and widely used catalyst for these transformations.[14][15]
Caption: Generalized catalytic cycle for cross-coupling reactions.
Other Catalytic Applications
Beyond palladium catalysis, DPEphos is a valuable ligand for other transition metals:
-
Rhodium-Catalyzed Hydroformylation: DPEphos has been investigated in rhodium-catalyzed hydroformylation, a process that converts alkenes to aldehydes.[2]
-
Ruthenium-Catalyzed Reactions: It serves as a ligand in ruthenium-catalyzed "borrowing hydrogen" methodologies for the greener synthesis of amines.[4][16]
-
Copper and Silver Complexes: DPEphos forms complexes with copper(I) and silver(I), which have applications in materials science and catalysis.[4][8]
Materials Science and Drug Development
The utility of DPEphos extends to the synthesis of advanced materials, such as conductive polymers and organic electronic materials, where precise molecular construction is key.[1][13] In pharmaceutical development, DPEphos-based catalysts enable the efficient synthesis of complex active pharmaceutical ingredients (APIs), often facilitating transformations that are difficult to achieve with other catalyst systems.[1][13]
Safety and Handling
DPEphos is an irritant and should be handled with appropriate safety precautions.[12][17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[18][19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18] Triarylphosphines can undergo slow oxidation in air and should be stored under an inert atmosphere like nitrogen.[7]
-
First Aid:
Always consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.[18][19]
Conclusion
Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a cornerstone ligand in modern synthetic chemistry, offering a unique combination of flexibility and reactivity that has enabled significant advancements in catalysis, materials science, and pharmaceutical development. Its well-established synthesis and broad applicability in a range of transition metal-catalyzed reactions ensure its continued importance in both academic research and industrial applications. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory.
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Bis[2-(diphenylphosphino)phenyl] Ether CAS 166330-10-5. Watson International. [Link]
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Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. [Link]
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2,2'-(二苯基膦基)二苯醚. Wikipedia. [Link]
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Bis(2-diphenylphosphinophenyl)ether, 98% | DPEphos. Aspira Chemical. [Link]
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Silver(I) complexes of bis[2-(diphenylphosphino)phenyl] ether. ResearchGate. [Link]
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Bis‐[2‐(diphenylphosphino)phenyl]ether (Dpe‐Phos). Semantic Scholar. [Link]
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